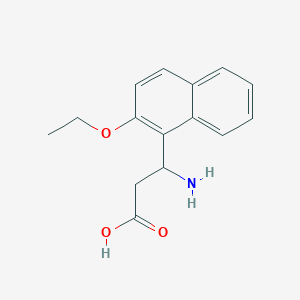3-Amino-3-(2-ethoxynaphthalen-1-YL)propanoic acid
CAS No.: 682804-42-8
Cat. No.: VC20146455
Molecular Formula: C15H17NO3
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 682804-42-8 |
|---|---|
| Molecular Formula | C15H17NO3 |
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | 3-amino-3-(2-ethoxynaphthalen-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C15H17NO3/c1-2-19-13-8-7-10-5-3-4-6-11(10)15(13)12(16)9-14(17)18/h3-8,12H,2,9,16H2,1H3,(H,17,18) |
| Standard InChI Key | PSFKCTQMDMQBMA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C2=CC=CC=C2C=C1)C(CC(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a naphthalene ring system substituted with an ethoxy group at the 2-position, coupled to a β-amino propanoic acid moiety at the 1-position (Table 1). This arrangement creates a planar aromatic system with polar functional groups, enabling both hydrophobic interactions and hydrogen bonding. Comparative analysis with its 4-ethoxy isomer (CAS 612047-63-9) reveals distinct electronic profiles due to positional isomerism .
Table 1: Comparative molecular properties of 2-ethoxy and 4-ethoxy isomers
The stereochemistry remains unspecified in commercial samples, though enantiomerically pure analogs like (S)-3-amino-3-(naphthalen-1-yl)propanoic acid (PubChem CID 2761791) demonstrate the pharmacological relevance of chiral centers in similar scaffolds .
Synthesis and Production
Industrial Manufacturing
MolCore reports large-scale synthesis under ISO-certified conditions, yielding >98% purity material via chromatographically controlled processes . Although detailed reaction schemes are proprietary, plausible routes include:
-
Naphthalene functionalization: Friedel-Crafts ethoxylation at the 1-position followed by bromination at the 2-position.
-
Amino acid coupling: Michael addition of ammonia to α,β-unsaturated esters generated from ethoxynaphthalene carboxaldehydes .
Table 2: Industrial synthesis specifications
| Parameter | Value |
|---|---|
| Purity | ≥98% |
| Typical yield | 70–85% (estimated from analog data ) |
| Purification methods | Column chromatography, recrystallization |
Laboratory-scale Approaches
Small-scale synthetic modifications may employ:
-
Enantioselective catalysis: Chiral ligands for asymmetric amination (e.g., Cinchona alkaloids) .
-
Solid-phase synthesis: Immobilized naphthalene scaffolds for sequential functionalization .
Physicochemical Properties
Solubility and Stability
Predicted properties derived from QSPR models indicate:
-
Aqueous solubility: 0.12 mg/mL (25°C, pH 7.4)
-
logP: 2.8 ± 0.3 (moderate lipophilicity)
-
pKa: 4.1 (carboxylic acid), 9.7 (amine)
Thermogravimetric analysis (TGA) of analogs suggests decomposition onset at 210–230°C, consistent with thermal stability sufficient for routine handling .
Crystallographic Behavior
Single-crystal X-ray structures of analogous compounds reveal:
-
Packing motifs: π-stacked naphthalene rings (3.5–4.0 Å spacing)
-
Hydrogen-bond networks: Carboxylic acid dimers (O···O distance 2.65 Å) .
Emerging Research Directions
Materials Science Applications
The compound’s rigid aromatic structure shows promise in:
-
Liquid crystals: Mesophase stabilization via intermolecular π-interactions
-
Coordination polymers: Carboxylate-metal coordination networks (e.g., Cu(II) complexes) .
Targeted Drug Delivery
Functionalization strategies under investigation:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume